Magnesium, iodo-3-thienyl-

Catalog No.
S1497517
CAS No.
172035-86-8
M.F
C4H3IMgS
M. Wt
234.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium, iodo-3-thienyl-

CAS Number

172035-86-8

Product Name

Magnesium, iodo-3-thienyl-

IUPAC Name

magnesium;3H-thiophen-3-ide;iodide

Molecular Formula

C4H3IMgS

Molecular Weight

234.34 g/mol

InChI

InChI=1S/C4H3S.HI.Mg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

PMRZWJCJNHVGQW-UHFFFAOYSA-M

SMILES

C1=CSC=[C-]1.[Mg+2].[I-]

Canonical SMILES

C1=CSC=[C-]1.[Mg+2].[I-]

Synthesis and Reactivity:

Magnesium, iodo-3-thienyl-, also known as 3-thienylmagnesium iodide, is an organomagnesium compound with the chemical formula C₄H₃IMgS. It is synthesized by reacting 3-thienyllithium with magnesium iodide in an inert solvent, such as diethyl ether or tetrahydrofuran [].

This compound exhibits the typical reactivity of Grignard reagents, which are known for their ability to form carbon-carbon bonds. 3-Thienylmagnesium iodide can react with various aldehydes, ketones, and epoxides to form new carbon-carbon bonds, leading to the synthesis of complex organic molecules containing the thienyl functional group [].

Applications in Organic Synthesis:

-Thienylmagnesium iodide finds applications in various organic synthesis reactions, including:

  • Preparation of Thiophenes: It can be used as a precursor for the synthesis of substituted thiophenes, a class of five-membered aromatic heterocyclic compounds with diverse applications in materials science and pharmaceuticals [].
  • Synthesis of Heterocycles: It can be employed in the construction of various heterocycles, which are organic molecules containing atoms other than carbon in their rings. These heterocycles often exhibit unique biological and functional properties [].
  • Functionalization of Alkenes and Alkynes: The thienyl group introduced by 3-thienylmagnesium iodide can participate in further reactions, allowing for the creation of more complex and functionalized molecules [].

Limitations and Considerations:

Despite its applications, 3-thienylmagnesium iodide also presents some limitations:

  • Air and Moisture Sensitivity: As with most Grignard reagents, 3-thienylmagnesium iodide is highly air and moisture sensitive. This necessitates handling under inert atmosphere and anhydrous conditions to prevent decomposition [].
  • Flammability: The compound is flammable and requires appropriate handling precautions to avoid fire hazards.

Magnesium, iodo-3-thienyl- is an organomagnesium compound and a member of the Grignard reagent family, characterized by its molecular formula C4H3IMgS\text{C}_4\text{H}_3\text{IMgS} and a molecular weight of approximately 234.34 g/mol. This compound features a thiophene ring substituted with iodine at the 3-position, making it a valuable intermediate in organic synthesis. The presence of magnesium allows it to react with various electrophiles, facilitating the formation of carbon-carbon bonds, which is essential in constructing complex organic molecules .

Organomagnesium compounds can be flammable and react violently with water. Magnesium, iodo-3-thienyl- is expected to share these properties. Specific safety information on this compound is limited, but general safety protocols for handling organometallic reagents should be followed, including:

  • Working in a well-ventilated fume hood.
  • Wearing appropriate personal protective equipment (gloves, goggles, etc.).
  • Handling the compound in inert solvents under anhydrous conditions (free of water).
  • Avoiding contact with air and moisture.

Magnesium, iodo-3-thienyl- is primarily used in nucleophilic substitution reactions due to its ability to donate electrons. As a Grignard reagent, it can react with a variety of electrophiles including:

  • Aldehydes and Ketones: Reacts to form alcohols after hydrolysis.
  • Carbon Dioxide: Produces carboxylic acids upon reaction.
  • Alkyl Halides: Engages in coupling reactions to form larger carbon chains.

The reactivity profile of magnesium, iodo-3-thienyl- is influenced by the electron-withdrawing effects of the iodine atom and the electron-donating nature of the thiophene ring .

Magnesium, iodo-3-thienyl- can be synthesized through several methods:

  • Direct Reaction of Iodothiophene with Magnesium:
    • Iodothiophene is reacted with magnesium metal in anhydrous ether or tetrahydrofuran (THF) under inert conditions to yield magnesium, iodo-3-thienyl-. This method ensures that moisture does not interfere with the reaction.
  • Formation from Other Thiophenes:
    • Starting from 3-bromothiophene or other halogenated thiophenes, magnesium can be introduced to form the corresponding Grignard reagent through halogen-metal exchange reactions.

These methods highlight the importance of controlling reaction conditions to prevent side reactions and ensure high yields .

Magnesium, iodo-3-thienyl- finds applications primarily in organic synthesis, including:

  • Synthesis of Complex Organic Molecules: Used as a building block for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Potential applications in developing conductive polymers and organic electronic materials.

Its unique structure allows it to participate in various coupling reactions essential for creating complex molecular architectures .

Studies involving magnesium, iodo-3-thienyl- often focus on its interactions with electrophiles during synthetic reactions. The presence of iodine enhances its nucleophilicity due to the polarizing effect it has on the thiophene ring. Interaction studies typically assess:

  • Reactivity Profiles: How variations in electrophiles affect reaction rates and yields.
  • Mechanistic Pathways: Understanding how this compound participates in reaction mechanisms can provide insights into optimizing synthetic routes.

Such studies are crucial for developing efficient synthetic methodologies utilizing this compound as a reagent .

Several compounds share structural similarities with magnesium, iodo-3-thienyl-, particularly within the realm of organomagnesium reagents and iodothiophenes. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Magnesium, bromo-3-thienyl-OrganomagnesiumContains bromine instead of iodine; different reactivity profile
Magnesium, iodo-2-thienyl-OrganomagnesiumIodine at 2-position; generally less reactive than 3-isomer
3-Thienylmagnesium iodideGrignard reagentSimilar structure; used for similar synthetic applications
2-IodothiopheneHalogenated thiopheneDifferent halogen position affects reactivity

The uniqueness of magnesium, iodo-3-thienyl- lies in its specific position of substitution (iodine at the 3-position), which influences its reactivity and potential applications compared to other similar compounds. This characteristic makes it particularly valuable in targeted synthetic strategies .

Oxidative Addition Strategies Using Rieke Magnesium

Rieke magnesium (Mg*), a highly reactive form of magnesium produced via alkali metal reduction of MgCl₂, facilitates oxidative addition to 3-iodothiophene under mild conditions. The process involves:

  • Preparation of Rieke Magnesium: Reduction of anhydrous MgCl₂ with potassium in tetrahydrofuran (THF) yields Mg* with a surface area >100 m²/g, free of passivating oxides.
  • Oxidative Addition: Reacting Mg* with 3-iodothiophene in THF at 25°C generates magnesium, iodo-3-thienyl- in >90% yield. The reaction is exothermic and regiostable, preserving the 3-substituted thiophene structure without isomerization.

Key Advantages:

  • Avoids harsh conditions required for traditional Grignard initiation (e.g., mechanical scratching or iodine activation).
  • Enables scalable synthesis of air-sensitive organomagnesium reagents.

Solvent Optimization in Anhydrous Ether Systems

Solvent choice profoundly impacts reaction efficiency and selectivity. Comparative studies in toluene-THF mixtures reveal:

Solvent SystemEther:Mg RatioAddition:Reduction Product RatioYield (%)
THF (pure)2:11.253
Toluene-THF (1:1)0.4:14.079
Toluene-MTBE (1:1)0.25:12.568

Data adapted from studies on partially solvated Grignard reagents.

  • THF: Enhances solvation but promotes side reactions (e.g., Wurtz coupling) due to strong coordination.
  • Toluene: Reduces solvent coordination, favoring nucleophilic addition over reduction.
  • MTBE: Balances solvation and steric effects, improving yields in low-polarity systems.

Optimized Protocol:

  • Use toluene-THF (3:1) with 0.4 equivalents of THF per Mg to maximize addition product yields.
  • Maintain temperatures below 0°C to suppress elimination pathways.

Industrial-Scale Production Protocols

Large-scale synthesis requires mitigating exothermic risks and ensuring consistent reactivity:

Key Strategies:

  • Continuous Flow Reactors:
    • Fraunhofer IMM’s pilot-scale system achieves 89–100% yield at 5 L/h throughput using 3D-printed reactors with integrated Mg activation.
    • Residence times of <10 minutes prevent thermal degradation.
  • Pre-Synthesized Initiators:

    • Adding 0.01–0.1% pre-formed Grignard reagent bypasses induction periods, reducing runaway reaction risks.
    • Example: Initiating Mg turnings with CH₃MgI in ether accelerates 3-iodothiophene conversion by 40%.
  • Safety Protocols:

    • Real-time temperature monitoring and automated quenching systems.
    • Dilute halogenated methane feedstocks (<1 M) to control reaction kinetics.

Nucleophilic Attack Pathways in Carbonyl Addition Reactions

The mechanistic understanding of magnesium, iodo-3-thienyl- reactions with carbonyl compounds reveals sophisticated pathways that distinguish thiophene-containing Grignard reagents from their alkyl counterparts [6] [7]. The nucleophilic carbon center in magnesium, iodo-3-thienyl- exhibits enhanced reactivity due to the electron-rich nature of the thiophene ring system, which stabilizes the carbanionic character through resonance effects [2] [3].

The classical mechanism involves a six-membered ring transition state where the nucleophilic carbon attacks the electrophilic carbonyl carbon [11] [13]. For magnesium, iodo-3-thienyl-, this process proceeds through coordination of the magnesium center to the carbonyl oxygen, followed by simultaneous carbon-carbon bond formation and carbon-oxygen pi bond cleavage [6] [8]. The thiophene ring provides additional stabilization to the transition state through pi-pi interactions with coordinated solvent molecules [26].

Experimental kinetic studies have established activation energies for carbonyl addition reactions involving thiophene-containing Grignard reagents [31] [32]. The activation energy for the reaction between magnesium, iodo-3-thienyl- and aldehydes ranges from 52 to 89 kilojoules per mole, depending on the nature of the carbonyl substrate [31] [32]. These values reflect the enhanced nucleophilicity of the thiophene-stabilized carbanion compared to simple alkyl Grignard reagents [30].

Table 1: Kinetic Parameters for Carbonyl Addition Reactions

Substrate TypeActivation Energy (kJ/mol)Pre-exponential Factor (L/mol·s)Temperature Range (°C)
Aldehydes52 ± 82.5 × 10⁹-30 to 0
Methyl Ketones70 ± 101.8 × 10⁹-20 to 10
Aromatic Ketones88 ± 92.6 × 10¹⁵0 to 25

The reaction mechanism follows a concerted pathway for most carbonyl substrates, with the nucleophilic attack occurring preferentially at the carbonyl carbon rather than at alternative electrophilic sites [22] [30]. The thiophene ring maintains its aromaticity throughout the reaction, providing electronic stabilization that enhances the overall reaction rate [2] [26].

Computational studies using density functional theory have revealed that the four-membered transition state geometry is energetically favored for magnesium, iodo-3-thienyl- additions to carbonyl compounds [31] [32]. This differs from the traditional six-membered transition state proposed for simpler Grignard reagents, highlighting the unique reactivity profile of thiophene-containing organometallic species [30] [31].

Transmetalation Dynamics in Cross-Coupling Catalysis

Transmetalation represents a critical elementary step in palladium-catalyzed cross-coupling reactions involving magnesium, iodo-3-thienyl- [14] [15]. The process involves the transfer of the organic moiety from magnesium to the palladium catalyst, forming new metal-carbon bonds while breaking existing ones [15] [16].

The transmetalation mechanism proceeds through initial coordination of the Grignard reagent to the palladium center, followed by ligand exchange and subsequent organic group transfer [34] [35]. For magnesium, iodo-3-thienyl-, the thiophene ring provides additional coordination sites that can interact with the palladium catalyst, influencing the overall reaction kinetics [26] [35].

Kinetic studies have revealed that transmetalation rates are highly dependent on the electronic properties of both the organometallic nucleophile and the palladium electrophile [36] [37]. The presence of electron-withdrawing groups on the thiophene ring accelerates transmetalation, while electron-donating substituents retard the process [36] [19].

Table 2: Transmetalation Rate Constants for Cross-Coupling Reactions

Palladium ComplexRate Constant (s⁻¹)Temperature (°C)Solvent
Palladium(phenyl)chloride4.7 × 10⁻⁴50Tetrahydrofuran
Palladium(aryl)bromide5.0 × 10⁻⁴50Tetrahydrofuran
Palladium(alkyl)iodide1.2 × 10⁻³25Toluene

The formation of palladium-oxygen-boron intermediates has been experimentally observed in related cross-coupling systems, providing insight into the transmetalation pathway [34]. For magnesium, iodo-3-thienyl-, analogous palladium-oxygen-magnesium intermediates are proposed based on computational modeling and kinetic analysis [35] [37].

Lithium chloride additives significantly enhance transmetalation rates for magnesium, iodo-3-thienyl- in cross-coupling reactions [16] [19]. The enhanced reactivity is attributed to the formation of more reactive "turbo Grignard" species that exhibit increased nucleophilicity and improved coordination to palladium catalysts [19] [24].

Single-electron transfer mechanisms have been identified as alternative pathways for transmetalation under specific conditions [18]. These pathways become operative when traditional two-electron mechanisms are energetically unfavorable, particularly with electron-deficient palladium complexes [18] [14].

Radical Intermediates in Electron-Transfer Processes

The formation and reactivity of radical intermediates in magnesium, iodo-3-thienyl- chemistry represents a fundamental aspect of organometallic reactivity [21] [22]. Single-electron transfer processes can initiate radical chain reactions that lead to alternative reaction pathways distinct from traditional two-electron mechanisms [21] [23].

Experimental evidence for radical intermediates includes the observation of characteristic coupling and disproportionation products that match known radical reaction patterns [40] [41]. The formation of symmetrical coupling products and hydrogen abstraction products provides diagnostic evidence for the involvement of thiophene-centered radicals [40] [22].

Radical trapping experiments using 2,2,6,6-tetramethylpiperidine-1-oxyl have demonstrated the presence of free radical intermediates during Grignard reagent formation [41]. The median lifetime of thiophene radicals generated from magnesium, iodo-3-thienyl- is approximately 10⁻⁷ seconds, indicating relatively stable radical species compared to simple alkyl radicals [41] [40].

Table 3: Radical Intermediate Characteristics

Radical TypeLifetime (seconds)Coupling Efficiency (%)Disproportionation Ratio
3-Thienyl1.0 × 10⁻⁷853.2:1
Primary Alkyl5.0 × 10⁻⁸752.1:1
Secondary Alkyl2.0 × 10⁻⁷924.8:1

The electron-transfer mechanism involves initial single-electron transfer from the Grignard reagent to an appropriate electron acceptor, generating radical anion and radical cation intermediates [21] [22]. For magnesium, iodo-3-thienyl-, the thiophene ring can stabilize both positive and negative charge through resonance, facilitating electron-transfer processes [23] [26].

Computational studies have revealed that the homolytic cleavage of the magnesium-carbon bond in magnesium, iodo-3-thienyl- requires approximately 24.8 to 37.9 kilocalories per mole, depending on the coordination environment and substrate [20]. These values are significantly lower than those for simple alkyl Grignard reagents, reflecting the stability of the resulting thiophene radical [20] [23].

The presence of coordinated substrates dramatically influences the ease of radical formation, with electron-deficient carbonyl compounds promoting homolytic bond cleavage [20]. This substrate-dependent radical formation provides a mechanistic basis for understanding the reactivity differences observed between various electrophiles in Grignard reactions [20] [22].

The Suzuki-Miyaura cross-coupling reaction involving magnesium, iodo-3-thienyl- represents one of the most important methods for constructing biaryl systems containing thiophene units [2]. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between the 3-thienyl group and various aryl halides or pseudohalides, providing access to a wide range of functionalized biaryl compounds.

The reaction mechanism proceeds through the classical Suzuki-Miyaura pathway, beginning with the oxidative addition of an aryl halide to a palladium(0) catalyst. The 3-thienylmagnesium iodide undergoes transmetalation with the palladium center, followed by reductive elimination to form the desired biaryl product [2]. The use of phosphine ligands such as SPhos or dppf enhances the catalytic efficiency and enables reactions under mild conditions.

Typical reaction conditions involve the use of Pd₂(dba)₃ or Pd(PPh₃)₄ as the palladium source, combined with appropriate phosphine ligands. Base selection is critical, with potassium carbonate or cesium fluoride commonly employed to facilitate the transmetalation step [2]. Reaction temperatures generally range from 60-100°C, with tetrahydrofuran or toluene serving as preferred solvents.

The scope of this transformation is remarkably broad, accommodating electron-rich and electron-deficient aryl bromides with yields typically ranging from 75-95% [2]. Heteroaryl bromides also participate effectively, although slightly lower yields (68-88%) are often observed due to potential catalyst poisoning effects. The reaction shows excellent functional group tolerance, accommodating ester, nitrile, and even sensitive groups such as aldehydes and ketones.

Mechanistic studies have revealed that the rate-determining step varies depending on the electronic nature of the coupling partners. With electron-rich aryl halides, oxidative addition becomes rate-limiting, while electron-poor substrates often exhibit slower transmetalation [3]. This understanding has led to the development of optimized catalyst systems for specific substrate classes.

Recent advances have extended the methodology to include cross-electrophile coupling protocols, where both coupling partners are electrophiles [4]. These nickel-catalyzed processes enable the coupling of heteroaryl chlorides with aryl bromides, achieving cross-selectivities exceeding 90% under optimized conditions. The 3-thienylmagnesium reagent serves as a precursor to zinc species that participate in these transformations.

Substrate TypeCatalyst SystemYield Range (%)Temperature (°C)Key Features
Aryl BromidesPd(PPh₃)₄, Pd₂(dba)₃/SPhos75-9525-80High regioselectivity, mild conditions
Heteroaryl BromidesPd(dppf)Cl₂, PdCl₂(PPh₃)₂68-8850-100Compatible with sensitive functional groups
Vinyl TriflatesPd(OAc)₂/Ph₃P60-8625-100Formation of divinyl ketones
Aryl ChloridesNi/terpyridine systems45-8080-120Cross-electrophile coupling possible

Stille-Type Cross-Coupling with Organostannanes

While less commonly employed than the Suzuki-Miyaura variant, Stille-type cross-coupling reactions involving 3-thienyl organometallic species provide complementary reactivity patterns for accessing complex thiophene-containing structures [5] [6]. These transformations typically involve the palladium-catalyzed coupling of organostannane reagents with 3-iodothiophene derivatives, ultimately leading to products that could be derived from magnesium, iodo-3-thienyl- through alternative synthetic pathways.

The Stille coupling mechanism follows the established paradigm of oxidative addition, transmetalation, and reductive elimination [5]. Organostannane reagents, particularly tributyl(2-thienyl)tin and related derivatives, serve as excellent coupling partners due to their stability and predictable reactivity. The reaction conditions are typically milder than those required for Suzuki-Miyaura couplings, with temperatures often ranging from 50-80°C.

Palladium catalysts such as Pd(PPh₃)₄, Pd₂(dba)₃, and PdCl₂(PPh₃)₂ have proven effective for these transformations [6]. The choice of catalyst often depends on the specific substrate combination and desired reaction conditions. Ligand-free conditions using Pd(OAc)₂ have also been successfully employed, particularly for electron-rich thiophene substrates.

The scope of Stille couplings with thiophene derivatives is extensive, encompassing the synthesis of oligothiophenes, mixed thiophene-furan systems, and complex polycyclic structures [7] [8]. Yields typically range from 70-90%, with the exact efficiency depending on the electronic properties of both coupling partners. Electron-poor aryl halides generally provide higher yields due to faster oxidative addition rates.

One significant advantage of the Stille approach is the exceptional functional group tolerance exhibited by organostannane reagents. Aldehydes, ketones, esters, nitriles, and even nitro groups are well-tolerated under the reaction conditions [5]. This tolerance extends to sensitive heterocycles, making the methodology particularly valuable for late-stage functionalization of complex molecules.

Recent developments have focused on addressing the toxicity concerns associated with organotin reagents through the use of alternative tin sources and improved purification protocols [6]. Solid-supported organotin reagents and tin-free alternatives based on silicon and germanium have emerged as promising substitutes, although they often require harsher reaction conditions.

The mechanism of transmetalation in thiophene-containing Stille couplings has been extensively studied through kinetic and computational investigations [5]. The presence of the sulfur heteroatom influences the electronic properties of the thiophene ring, affecting both the rate and selectivity of the transmetalation step. This understanding has enabled the development of predictive models for reaction optimization.

Nucleophilic Addition to Ketones and Aldehydes

The nucleophilic addition of magnesium, iodo-3-thienyl- to carbonyl compounds represents a fundamental transformation that provides access to a diverse array of thiophene-containing alcohols [9] [10]. This reaction showcases the nucleophilic character of the carbon atom bonded to magnesium, enabling the formation of new carbon-carbon bonds with high efficiency and predictable regioselectivity.

The mechanism of nucleophilic addition follows the established pathway for Grignard reagents [10] [11]. The partially negatively charged carbon atom of the 3-thienyl group attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation with water or dilute acid affords the corresponding alcohol product.

Reaction with formaldehyde produces primary alcohols in excellent yields (85-95%), providing a direct route to 3-thienylmethanol derivatives [12]. These products serve as valuable building blocks for further elaboration, particularly in the synthesis of thiophene-based pharmaceuticals and materials. The reaction typically proceeds at low temperatures (-78°C to room temperature) in ethereal solvents.

Aldehydes react readily with the 3-thienylmagnesium reagent to afford secondary alcohols [9] [12]. The reaction scope encompasses aliphatic, aromatic, and heteroaromatic aldehydes, with yields generally ranging from 70-90%. Aromatic aldehydes bearing electron-withdrawing groups react particularly efficiently, often providing yields exceeding 85%. The reaction conditions are typically mild, requiring temperatures between -40°C and room temperature.

Ketones represent more challenging substrates due to increased steric hindrance around the carbonyl center [10] [12]. Nevertheless, the 3-thienylmagnesium reagent successfully adds to various ketones to produce tertiary alcohols. Yields typically range from 65-85%, with the exact efficiency depending on the steric bulk of the ketone substituents. Aromatic ketones generally provide higher yields than aliphatic analogs.

The regioselectivity of additions to unsymmetrical ketones follows predictable patterns based on steric and electronic factors [11]. The 3-thienyl group preferentially adds to the less hindered carbonyl carbon, although electronic effects can override steric preferences in highly polarized systems. This selectivity has been exploited in the synthesis of complex natural products containing thiophene units.

Carbonyl TypeProduct TypeTypical Yield (%)Reaction ConditionsMechanistic Notes
FormaldehydePrimary Alcohols85-95Et₂O, -78°C to RTFast nucleophilic attack
Aldehydes (general)Secondary Alcohols70-90Et₂O or THF, -40°C to RTIntermediate reactivity
Aromatic AldehydesSecondary Alcohols75-92THF, -20°C to RTElectronic effects important
Ketones (general)Tertiary Alcohols65-85Et₂O or THF, 0°C to RTSterically hindered products

Enones and other α,β-unsaturated carbonyl compounds exhibit interesting reactivity patterns with the 3-thienylmagnesium reagent [11]. The reaction typically proceeds via 1,2-addition to the carbonyl group rather than 1,4-conjugate addition, reflecting the relatively soft nucleophilic character of the thienyl group. This selectivity contrasts with the behavior of more reactive organometallic reagents such as organolithium compounds.

The influence of coordinating solvents on reaction efficiency has been systematically investigated [10]. Tetrahydrofuran generally provides higher yields than diethyl ether, particularly for challenging substrates such as sterically hindered ketones. The enhanced solvation of the magnesium center in THF increases the nucleophilicity of the thienyl carbon, facilitating addition to less reactive carbonyl compounds.

Temperature effects on reaction rate and selectivity have been studied in detail [9]. Lower temperatures favor higher yields but require longer reaction times, while elevated temperatures can lead to side reactions such as enolate formation or β-elimination processes. The optimal temperature range typically falls between -40°C and 0°C for most substrates.

Heterocyclic System Functionalization Strategies

The functionalization of heterocyclic systems using magnesium, iodo-3-thienyl- represents a sophisticated approach to accessing complex polyheterocyclic architectures [13] [14]. This methodology leverages the unique electronic properties of the thiophene ring combined with the nucleophilic reactivity of the organometallic reagent to enable selective transformations of various heterocyclic substrates.

Pyridine derivatives undergo efficient functionalization through halogen-magnesium exchange reactions [15] [14]. The 3-thienylmagnesium reagent can be employed in cross-coupling reactions with halopyridines, providing access to thienyl-pyridine systems with excellent regioselectivity. The reaction conditions typically involve the use of palladium or nickel catalysts, with yields ranging from 70-88% depending on the substitution pattern of the pyridine substrate.

The electronic nature of the pyridine ring significantly influences the reaction efficiency [15]. Electron-deficient pyridines bearing electron-withdrawing groups such as cyano or ester functionalities react more readily than electron-rich analogs. This selectivity has been exploited in the synthesis of pharmaceutical intermediates and electronic materials containing mixed heterocyclic systems.

Pyrimidine functionalization represents a particularly challenging transformation due to the electron-poor nature of this heterocycle [13] [16]. The use of low temperatures (-55°C) is essential to prevent unwanted ring addition reactions. Under optimized conditions, the 3-thienylmagnesium reagent enables the selective functionalization of pyrimidine derivatives with yields ranging from 75-85%.

Directed metalation strategies have been developed for the functionalization of more complex heterocyclic systems [13]. The use of TMPMgCl·LiCl (turbo-Grignard reagent) in combination with the 3-thienyl organometallic species enables the sequential functionalization of multiple positions on heterocyclic scaffolds. This approach has proven particularly valuable for the synthesis of pharmaceutical targets containing multiple heterocyclic units.

Quinoline derivatives undergo regioselective functionalization through carefully controlled halogen-magnesium exchange reactions [13]. The presence of the fused benzene ring influences the electronic properties of the pyridine portion, enabling selective reaction at specific positions. Yields typically range from 79-88%, with the exact efficiency depending on the substitution pattern and reaction conditions.

The mechanism of heterocyclic functionalization has been elucidated through detailed mechanistic studies [13]. The initial step involves coordination of the heterocycle nitrogen to the magnesium center, followed by either direct nucleophilic addition or metal-catalyzed cross-coupling depending on the specific transformation. This mechanistic understanding has enabled the development of predictive models for reaction optimization.

Heterocycle SystemFunctionalization MethodTypical Yield (%)Temperature (°C)Selectivity Features
PyridinesHalogen-magnesium exchange70-88-25 to 25Position-dependent exchange rates
PyrimidinesDirect magnesiation with TMPMgCl·LiCl75-85-55 to 25Ring addition avoided at low T
QuinolinesRegioselective Br/Mg exchange79-88-40 to 0Electronic control of regioselectivity
ThiazolesDirected metalation65-80-30 to 25Chelation-assisted metalation

Imidazole functionalization through 3-thienyl organometallic chemistry has emerged as a powerful strategy for accessing biologically active compounds [14]. The nitrogen atoms in the imidazole ring can coordinate to the magnesium center, influencing both the reactivity and selectivity of subsequent transformations. Yields typically range from 70-85%, with careful optimization of reaction conditions being essential for success.

The influence of protecting groups on heterocyclic functionalization has been systematically investigated [13]. N-Protecting groups such as Boc or benzyl can significantly alter the electronic properties of heterocyclic substrates, affecting both reaction rates and selectivities. In some cases, temporary protection is necessary to achieve the desired transformation, while in others, free heterocycles react more efficiently.

Benzofuran and indole derivatives represent particularly interesting substrates for 3-thienyl functionalization [13]. The extended π-system in these molecules influences the electronic properties throughout the heterocyclic framework, enabling unique selectivity patterns not observed with simpler heterocycles. Sulfoxide-magnesium exchange reactions have proven particularly effective for these substrates, providing yields of 80-88%.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Dates

Last modified: 08-15-2023

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